molecular formula C16H18N2O4S B5721360 N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5721360
M. Wt: 334.4 g/mol
InChI Key: XAGJMAIZSSFEPC-UHFFFAOYSA-N
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Description

N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as MPPG, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPPG belongs to the class of N-methyl-D-aspartate (NMDA) receptor antagonists, which have been studied for their ability to modulate glutamate neurotransmission in the brain.

Mechanism of Action

N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide acts as an antagonist at the NMDA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, this compound can modulate glutamate neurotransmission and reduce excitotoxicity, which has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including reducing glutamate release, decreasing oxidative stress, and increasing cerebral blood flow. These effects contribute to its neuroprotective properties and potential therapeutic applications.

Advantages and Limitations for Lab Experiments

N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its ability to modulate glutamate neurotransmission and its neuroprotective properties. However, its limitations include its potential for off-target effects and its lack of specificity for the NMDA receptor.

Future Directions

There are several future directions for research on N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, including further studies on its potential therapeutic applications in neurological and psychiatric disorders, as well as its mechanism of action and potential off-target effects. Additionally, research on the development of more specific NMDA receptor antagonists may provide insights into the potential therapeutic applications of this compound and other NMDA receptor modulators.

Synthesis Methods

The synthesis of N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of 4-methoxybenzoyl chloride with N-methylglycine, followed by the reaction of the resulting intermediate with phenylsulfonyl chloride. The final product is obtained through purification and isolation.

Scientific Research Applications

N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, stroke, depression, and anxiety. It has been shown to have neuroprotective effects and to modulate glutamate neurotransmission, which has been implicated in the pathophysiology of these disorders.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-17-16(19)12-18(13-8-10-14(22-2)11-9-13)23(20,21)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGJMAIZSSFEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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